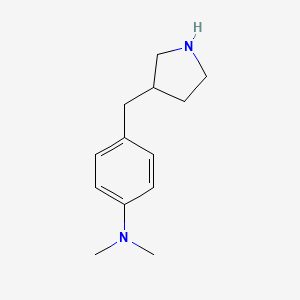
N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline: is an organic compound that features a pyrrolidine ring attached to a benzene ring substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline typically involves the reaction of 4-(pyrrolidin-3-ylmethyl)aniline with dimethylamine under suitable conditions. One common method involves the use of a reductive amination reaction, where the aniline derivative is reacted with formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives with different functional groups on the benzene ring.
Scientific Research Applications
Chemistry: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N,N-dimethyl-4-(pyrrolidin-2-ylmethyl)aniline: Similar structure but with a different position of the pyrrolidine ring.
N,N-dimethyl-4-(piperidin-3-ylmethyl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
N,N-dimethyl-4-(morpholin-3-ylmethyl)aniline: Features a morpholine ring instead of a pyrrolidine ring.
Uniqueness: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline is unique due to the specific positioning of the pyrrolidine ring and the dimethylamino group, which can influence its binding affinity and selectivity for molecular targets. This structural uniqueness can result in distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H20N2/c1-15(2)13-5-3-11(4-6-13)9-12-7-8-14-10-12/h3-6,12,14H,7-10H2,1-2H3 |
InChI Key |
KYBAOPXNBCESHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















